Antitumor agent-93

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

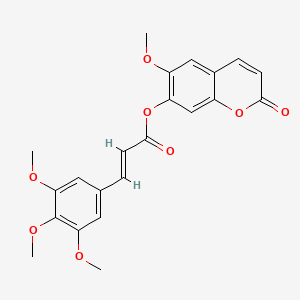

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20O8 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(6-methoxy-2-oxochromen-7-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H20O8/c1-25-16-11-14-6-8-21(24)29-15(14)12-17(16)30-20(23)7-5-13-9-18(26-2)22(28-4)19(10-13)27-3/h5-12H,1-4H3/b7-5+ |

InChI Key |

JBYFBRZZBFDEAS-FNORWQNLSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent-93

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-93, also identified as compound 17b, is a synthetic hybrid molecule derived from scopoletin and cinnamic acid. Preclinical studies have demonstrated its potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action attributed to this agent are the induction of apoptosis and the arrest of the cell cycle at the S phase. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols for key assays, and proposed signaling pathways based on current research.

Introduction

The development of novel anticancer agents with high efficacy and selectivity remains a critical goal in oncological research. This compound (compound 17b) has emerged as a promising lead compound due to its significant in vitro and in vivo antitumor activities. This document serves as a technical resource for researchers and professionals in the field of drug development, offering a detailed examination of the core mechanisms underlying the anticancer properties of this agent.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM)[1] |

| MCF-7 | Breast Adenocarcinoma | 0.684 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.531 |

| A549 | Lung Carcinoma | 0.249 |

| HCT-116 | Colon Carcinoma | Not explicitly stated, but activity is mentioned. |

| HeLa | Cervical Adenocarcinoma | 0.432 |

Data from Li L, et al. Eur J Med Chem. 2015 Mar 26;93:300-7.[1]

Core Mechanisms of Action

The primary antitumor effects of this compound are attributed to two key cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade for this compound has not been fully elucidated, based on the known mechanisms of its parent compounds, scopoletin and cinnamic acid, a plausible pathway can be proposed. This proposed pathway involves the intrinsic or mitochondrial pathway of apoptosis.

This proposed pathway suggests that this compound induces mitochondrial stress, leading to a shift in the balance of the Bcl-2 family of proteins, favoring the pro-apoptotic members like Bax over the anti-apoptotic members like Bcl-2. This dysregulation results in the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis. Studies on scopoletin, a component of this compound, have shown its ability to induce apoptosis through the activation of caspase-3.[2]

S-Phase Cell Cycle Arrest

A significant effect of this compound is its ability to cause cell cycle arrest in the S phase in A549 lung cancer cells.[1] The S phase is the period of the cell cycle during which DNA is replicated. Arresting the cell cycle at this stage prevents cancer cells from proliferating. The precise molecular mechanism for this S-phase arrest by this compound is not yet fully detailed. However, a hypothetical workflow for how this might occur, based on general mechanisms of S-phase regulation, is presented below.

This proposed workflow suggests that this compound may induce DNA damage or replication stress, which in turn activates the S-phase checkpoint signaling pathway, likely involving kinases such as ATR and Chk1. Activation of this checkpoint would then lead to the inhibition of key cell cycle regulators, such as the CDK2/Cyclin E complex, which are essential for progression through the S phase. This inhibition ultimately results in cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described previously.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

This compound (compound 17b) demonstrates significant potential as an anticancer therapeutic by inducing apoptosis and causing S-phase cell cycle arrest in various cancer cell lines. While the foundational mechanisms have been identified, further research is required to fully elucidate the specific molecular signaling pathways involved. Future studies should focus on identifying the direct cellular targets of this compound and mapping the detailed downstream signaling events that lead to apoptosis and cell cycle arrest. A deeper understanding of its mechanism of action will be crucial for its further development and potential clinical application, including the identification of predictive biomarkers and rational combination strategies.

References

Antitumor Agent-93: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-93, also identified as compound 7D, has demonstrated notable efficacy in inhibiting the invasion and migration of cancer cells. This activity is attributed to its modulation of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This technical guide provides an in-depth overview of the hypothesized molecular targets of this compound and presents a comprehensive framework of experimental protocols for the identification and validation of these targets. The primary candidate targets, extrapolated from existing research on compound 7D, are the chemokine receptor CXCR3 and the histone deacetylase Sirtuin-1 (Sirt1), with downstream effects on the STAT3 signaling pathway. This document serves as a resource for researchers aiming to elucidate the precise mechanism of action of this compound and similar anti-metastatic compounds.

Introduction to this compound (Compound 7D)

This compound (compound 7D) is a small molecule that has been observed to impede the migratory and invasive properties of lung cancer cells. This effect is linked to the compound's ability to interfere with the expression of key effectors of the epithelial-mesenchymal transition (EMT). EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are hallmarks of metastatic cancer. While the anti-metastatic potential of this compound is established, its direct molecular targets have not been fully elucidated in the context of cancer. However, studies on compound 7D in other therapeutic areas have identified specific protein interactions, providing a strong foundation for a targeted investigation into its anticancer mechanism.

Hypothesized Molecular Targets and Signaling Pathways

Based on available data for compound 7D, the following molecules are proposed as the primary targets through which this compound exerts its anti-EMT effects.

CXCR3: A Chemokine Receptor in Cancer Progression

The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that, along with its ligands (CXCL9, CXCL10, and CXCL11), plays a significant role in tumor progression and metastasis.[1] The CXCL10/CXCR3 axis, in particular, has been shown to induce EMT in colon and tongue squamous cell carcinoma by activating the PI3K/Akt signaling pathway, which in turn upregulates the EMT-inducing transcription factor Snail.[2] CXCR3 exists in two main isoforms, CXCR3-A and CXCR3-B, which can have opposing functions. CXCR3-A is generally considered pro-tumorigenic, promoting cell proliferation and metastasis, whereas CXCR3-B may act as a tumor suppressor.[3] As a known CXCR3 antagonist, this compound could inhibit the pro-metastatic signaling mediated by CXCR3-A, thereby preventing the initiation of the EMT cascade.

Sirtuin-1 (Sirt1): A Context-Dependent Regulator of EMT

Sirtuin-1 (Sirt1) is a NAD+-dependent histone deacetylase with a complex and often contradictory role in cancer. In some cancers, such as pancreatic and liver cancer, Sirt1 promotes EMT and metastasis by upregulating master EMT transcription factors like Snail and Twist. In such contexts, inhibition of Sirt1 would be a viable anti-metastatic strategy. Conversely, in other cancer types like oral squamous cell carcinoma, Sirt1 has been found to suppress EMT by deacetylating Smad4 and dampening TGF-β signaling. Given that this compound is reported to inhibit Sirt1, its anti-EMT effect is likely most pronounced in cancers where Sirt1 has a pro-tumorigenic function. Sirt1 inhibitors are actively being explored as therapeutic agents against cancer.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyperactivated in cancer and is a key driver of EMT, cell motility, and drug resistance. Upon activation, often by upstream kinases like JAKs, STAT3 translocates to the nucleus and promotes the expression of EMT-associated transcription factors, including Snail, Twist, and ZEB1/2. Research on compound 7D has shown that it promotes the acetylation of STAT3. The acetylation state of STAT3 is a critical post-translational modification that can modulate its activity. By altering STAT3 acetylation, this compound may interfere with its ability to drive the expression of genes necessary for the mesenchymal phenotype.

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized mechanism of this compound.

Data Presentation: In Vitro Activity

The following table summarizes the reported in vitro activities related to the hypothesized targets and phenotypic effects of this compound and related compounds.

| Compound/Agent | Assay Type | Cell Line(s) | Target/Phenotype | Result (IC50/EC50 or Effect) |

| This compound | Invasion Assay | A549 (Lung) | Cell Invasion | Significant inhibition at 5-15 µM |

| This compound | Migration Assay | A549 (Lung) | Cell Migration | Significant inhibition |

| Compound 7D | Antiviral Assay | U937-DC-SIGN | DENV Replication | Inhibition with low micromolar activity |

| AMG487 | Migration Assay | Osteosarcoma | CXCR3-mediated migration | Decreased migration |

| Cambinol | Cell Growth Assay | HepG2, Hep3B (HCC) | Sirt1/Sirt2 | IC50 values of 56 µM (Sirt1) and 59 µM (Sirt2) |

| STAT3 Inhibitor | Plasmablast Proliferation | In vivo (mice) | STAT3-dependent effects | Inhibition of Compound 7D-induced effects |

Experimental Protocols

This section details the methodologies for the identification and validation of the molecular targets of this compound.

Target Identification: Chemical Proteomics

Objective: To identify the direct binding partners of this compound in a proteome-wide and unbiased manner.

Method 1: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to a protein can increase its stability and render it less susceptible to proteolysis.

-

Cell Lysate Preparation:

-

Culture cancer cells (e.g., A549 lung carcinoma) to 80-90% confluency.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

-

Determine protein concentration using a BCA assay.

-

-

Drug Incubation and Proteolysis:

-

Aliquot the cell lysate into tubes. Treat aliquots with either this compound (at various concentrations, e.g., 1-100 µM) or vehicle control (e.g., DMSO).

-

Incubate for 1 hour at room temperature to allow for drug-protein binding.

-

Add a protease (e.g., thermolysin or pronase) to each tube. The concentration of the protease should be optimized to achieve partial digestion in the vehicle control.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the digestion by adding a denaturing sample buffer (e.g., Laemmli buffer) and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the protein fragments by SDS-PAGE.

-

Visualize the protein bands using Coomassie blue or silver staining.

-

Identify protein bands that are present or more intense in the drug-treated samples compared to the vehicle control. These "protected" bands represent potential targets.

-

Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS).

-

Target Identification Workflow

Caption: Workflow for DARTS-based target identification.

Target Engagement Validation

Objective: To confirm that this compound directly binds to the identified target proteins within intact cells.

Method: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment.

-

Cell Treatment and Heat Challenge:

-

Culture cancer cells in a multi-well plate.

-

Treat the cells with this compound or vehicle control for 1-2 hours.

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of the specific target protein (e.g., CXCR3 or Sirt1) in the soluble fraction by Western blot using a target-specific antibody.

-

-

Data Interpretation:

-

Plot the band intensity of the target protein against the temperature for both vehicle- and drug-treated samples.

-

A shift of the melting curve to higher temperatures in the drug-treated sample indicates that this compound binds to and stabilizes the target protein.

-

Target Function Validation

Objective: To demonstrate that the modulation of the identified target is responsible for the observed anti-EMT phenotype.

Method: siRNA/shRNA-mediated Knockdown or CRISPR-Cas9 Knockout

This approach involves reducing or eliminating the expression of the target protein and observing if this phenocopies the effect of this compound.

-

Gene Silencing/Knockout:

-

Transfect cancer cells with siRNA or a shRNA-expressing plasmid specifically targeting the mRNA of the candidate protein (e.g., CXCR3 or Sirt1). Use a non-targeting (scrambled) siRNA/shRNA as a negative control.

-

Alternatively, use CRISPR-Cas9 to generate a stable knockout cell line for the target gene.

-

After 48-72 hours (for siRNA/shRNA), confirm the knockdown/knockout of the target protein by Western blot or qRT-PCR.

-

-

Phenotypic Assays:

-

Perform functional assays (see section 4.4) on the knockdown/knockout cells and compare the results to control cells.

-

If the knockdown/knockout of the target protein inhibits cell migration and invasion, it supports the hypothesis that this target is a key mediator of this compound's effects.

-

Additionally, treat the knockdown/knockout cells with this compound. A lack of further potentiation of the anti-migratory effect would suggest that the drug's primary mechanism is through this target.

-

Target Validation Logic

References

The Discovery and Development of Antitumor Agent-93: A Technical Overview

Introduction

Antitumor agent-93 is a novel, first-in-class small molecule inhibitor targeting the serine/threonine kinase, Tumor Proliferation Kinase 1 (TPK1). Aberrant TPK1 signaling has been identified as a key driver in a subset of aggressive solid tumors. This technical guide provides a comprehensive timeline of the discovery and development of this compound, detailing the core scientific data, experimental protocols, and the strategic decisions that have guided its progression from a promising lead compound to a clinical candidate.

Discovery and Preclinical Development Timeline

The journey of this compound from initial concept to clinical investigation has been a multi-year endeavor, marked by rigorous scientific evaluation and strategic decision-making. The average timeline for such a process, from discovery to market, can be upwards of 12 years.[1]

Phase 1: Target Identification and Validation (Year 1-2)

The initial phase focused on identifying and validating TPK1 as a viable therapeutic target. This involved extensive bioinformatics analysis of tumor databases, which revealed a strong correlation between TPK1 overexpression and poor patient prognosis in specific cancer types.

-

Key Experiment: Immunohistochemical (IHC) analysis of tumor microarrays to confirm TPK1 overexpression in patient samples.

-

Key Finding: TPK1 was significantly overexpressed in over 60% of the specific solid tumors analyzed compared to normal adjacent tissue.

Phase 2: Lead Discovery and Optimization (Year 2-4)

Following target validation, a high-throughput screening (HTS) campaign was initiated to identify small molecules that could inhibit TPK1 activity.[2] This was followed by a lead optimization phase to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.

-

Key Experiment: A fluorescence-based biochemical assay was used to screen a library of over 500,000 compounds for TPK1 inhibitory activity.[3]

-

Key Finding: this compound emerged as a lead candidate with high potency and selectivity for TPK1.

Phase 3: In Vitro and In Vivo Preclinical Evaluation (Year 4-6)

With a promising lead compound in hand, the focus shifted to comprehensive preclinical testing to assess its efficacy and safety.[3]

-

In Vitro Studies: this compound was tested against a panel of cancer cell lines to determine its anti-proliferative activity.[2]

-

In Vivo Studies: The efficacy of this compound was evaluated in animal models, specifically in immunodeficient mice bearing human tumor xenografts.

Phase 4: Investigational New Drug (IND)-Enabling Studies (Year 6-7)

Prior to human clinical trials, a series of formal toxicology and safety studies were conducted to meet regulatory requirements for an Investigational New Drug (IND) application.

-

Key Experiment: Good Laboratory Practice (GLP) toxicology studies in two animal species (rodent and non-rodent) to determine the maximum tolerated dose (MTD) and identify potential toxicities.

-

Key Finding: The studies established a safe starting dose for human trials and identified manageable side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data generated during the preclinical development of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| TPK1 IC50 | 5 nM | The half-maximal inhibitory concentration against TPK1, indicating high potency. |

| Selectivity | >1000-fold | Selectivity for TPK1 over a panel of 200 other kinases, demonstrating high specificity. |

| Cellular IC50 | 50 nM | The concentration required to inhibit the growth of TPK1-dependent cancer cells by 50%. |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| Pancreatic Cancer Xenograft | Vehicle Control | 0 |

| This compound (10 mg/kg) | 75 | |

| NSCLC Xenograft | Vehicle Control | 0 |

| This compound (10 mg/kg) | 82 |

Table 3: Phase 1 Clinical Trial Overview

| Phase | Number of Patients | Objectives | Status |

| Phase 1 | 30 | Evaluate safety, determine MTD, and assess pharmacokinetics. | Ongoing |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: TPK1 Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against TPK1.

-

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human TPK1 enzyme, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated.

Protocol 2: Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology: Cancer cells were seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels. IC50 values were determined from the dose-response curves.

Protocol 3: Human Tumor Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology: Human pancreatic and non-small cell lung cancer (NSCLC) cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally once daily. Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of Anttumor agent-93 in inhibiting the TPK1 signaling pathway, which ultimately leads to apoptosis (programmed cell death). The dysregulation of apoptotic pathways is a hallmark of cancer.

Caption: TPK1 Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical Development Workflow for this compound.

Clinical Development Plan

This diagram illustrates the planned clinical development path for this compound. The process is divided into distinct phases, each with specific objectives.

Caption: Clinical Development Pathway for this compound.

References

Antitumor agent-93 chemical structure and properties

Introduction

Antitumor agent-93, also identified as compound 7D and more specifically as compound 17b in seminal research, is a synthetic hybrid molecule combining the structural features of scopoletin and cinnamic acid.[1] This compound has demonstrated significant potential as an anticancer agent, exhibiting potent cytotoxic effects against a range of human tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound is chemically designated as 6-methoxy-2-oxo-2H-chromen-7-yl (E)-3-(3,4,5-trimethoxyphenyl)acrylate.[1] It belongs to the class of scopoletin-cinnamic acid hybrids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H20O8 | [1] |

| Molecular Weight | 412.39 g/mol | [1] |

| IUPAC Name | 6-methoxy-2-oxo-2H-chromen-7-yl (E)-3-(3,4,5-trimethoxyphenyl)acrylate | [1] |

| CAS Number | 1681019-44-2 | |

| Synonyms | Compound 7D, Compound 17b, NSC 651016 |

In Vitro Antitumor Activity

This compound has been evaluated for its cytotoxic activity against a panel of five human cancer cell lines, demonstrating broad-spectrum efficacy.

Table 2: In Vitro Cytotoxicity of this compound (IC50 values in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.684 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.512 |

| A549 | Lung Carcinoma | 0.249 |

| HCT-116 | Colon Carcinoma | 0.337 |

| HeLa | Cervical Carcinoma | 0.465 |

Data extracted from Li et al., 2015.

Mechanism of Action

The primary mechanisms through which this compound exerts its anticancer effects are the induction of apoptosis and the arrest of the cell cycle at the S phase.

Apoptosis Induction

Treatment of cancer cells with this compound leads to programmed cell death, or apoptosis. The precise signaling cascade initiated by the compound is a subject of ongoing research. However, the induction of apoptosis is a key contributor to its cytotoxic effects.

Cell Cycle Arrest

This compound has been shown to cause an accumulation of cancer cells in the S phase of the cell cycle. This indicates that the compound interferes with DNA synthesis, preventing the cells from progressing to the G2 and M phases, ultimately leading to cell death.

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been confirmed in a preclinical in vivo model.

Table 3: In Vivo Antitumor Activity in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | 0 |

| This compound | 10 | 35.4 |

| This compound | 20 | 58.7 |

| Doxorubicin (Positive Control) | 5 | 48.2 |

Data extracted from Li et al., 2015.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT-116, HeLa) were seeded into 96-well plates at a density of 5 × 10^3 cells/well.

-

Incubation: Cells were allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates were incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: The plates were incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

-

Cell Treatment: A549 cells were treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells were fixed in 70% ethanol at 4°C overnight.

-

Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

In Vivo Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: A549 cells (5 × 10^6 cells in 0.2 mL of PBS) were subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly divided into treatment and control groups.

-

Drug Administration: this compound (10 and 20 mg/kg) and doxorubicin (5 mg/kg) were administered intraperitoneally every other day for a total of seven injections. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured every other day using a caliper and calculated using the formula: Volume = (length × width²) / 2.

-

Endpoint: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

Conclusion

This compound is a promising preclinical anticancer compound with potent in vitro and in vivo activity. Its mechanism of action, involving the induction of apoptosis and S-phase cell cycle arrest, makes it a candidate for further development. The detailed protocols provided in this guide can serve as a basis for future research into this and related compounds. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

In Vitro Cytotoxicity Screening of Antitumor Agent-93: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of the novel investigational compound, Antitumor Agent-93. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, data presentation, and visualization of key biological pathways.

Introduction

The preliminary assessment of a potential anticancer compound's efficacy is its ability to inhibit cancer cell growth and induce cell death. This process, known as in vitro cytotoxicity screening, is a critical first step in the drug discovery pipeline. This guide outlines the methodologies employed to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.

Data Summary: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each cell line.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| HeLa | Cervical Adenocarcinoma | 12.3 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 20.1 ± 2.2 |

| HCT116 | Colorectal Carcinoma | 9.8 ± 1.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Cell Culture

Human cancer cell lines (A549, MCF-7, HeLa, HepG2, and HCT116) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

3.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells.

-

3.3. Apoptosis Analysis by Annexin V-FITC/PI Staining

Apoptosis was quantified using flow cytometry with the Annexin V-FITC Apoptosis Detection Kit.

-

Procedure:

-

Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within 1 hour.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Figure 1. Workflow for MTT-based cytotoxicity screening.

4.2. Proposed Signaling Pathway: Induction of Apoptosis

Based on preliminary mechanistic studies, this compound is hypothesized to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins.

Figure 2. Hypothesized intrinsic apoptosis pathway.

Preclinical In Vivo Profile of Antitumor Agent-93 (KN-93): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-93, identified in the scientific literature as KN-93, is a cell-permeable and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Emerging preclinical evidence has highlighted its potential as an antitumor agent. This technical guide synthesizes the available preclinical in vivo data on KN-93, focusing on its efficacy, safety profile, and mechanism of action. The information is presented to support further research and development efforts in oncology.

Core Efficacy and Toxicological Data

The in vivo antitumor activity of KN-93 has been evaluated in xenograft models of human cancers, primarily osteosarcoma and melanoma. The available quantitative data from these studies are summarized below.

Table 1: In Vivo Antitumor Efficacy of KN-93 in an Osteosarcoma Xenograft Model

| Animal Model | Human Cell Line | Treatment Regimen | Efficacy Endpoint | Result | Statistical Significance |

| Athymic nude mice | MG-63 (Osteosarcoma) | 1 mg/kg, administered every other day for 6 weeks | Subcutaneous Tumor Volume Reduction | 35.2%[1] | Not Reported |

Table 2: In Vivo Toxicology Profile of KN-93 (Data from Non-Oncology Studies)

| Animal Model | Dosing Regimen | Observed Effects | Study Context |

| Mice | Not specified | No reported side-effects | General in vivo studies[2] |

| Mice | Not specified | Blunted exercise training-induced cardiomyocyte hypertrophy | Cardiac response to exercise study[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for key in vivo experiments involving KN-93.

Osteosarcoma Xenograft Model

-

Animal Model: 5-week-old male athymic nu/nu mice.[1]

-

Cell Line: MG-63 human osteosarcoma cells.[1]

-

Tumor Induction: Subcutaneous injection of MG-63 cells into the mice.

-

Treatment Group: Intraperitoneal (i.p.) injection of KN-93 at a dose of 1 mg/kg.

-

Control Group: Administration of a vehicle control.

-

Dosing Schedule: Treatment administered every other day for a duration of 6 weeks.

-

Efficacy Assessment: Tumor volume was measured to assess antitumor activity.

Melanoma Xenograft Model

-

Animal Model: Mice (specific strain not detailed).

-

Cell Line: Acral melanoma cell line (CA11) with high TRPM1 expression.

-

Tumor Induction: Xenograft implantation of CA11 cells.

-

Treatment Groups: Intraperitoneal injection of KN-93 at a dose of 10 mg/kg, administered either three times weekly or five times weekly.

-

Control Group: Administration of a mock agent.

-

Efficacy Assessment: Tumor growth curves were quantified to evaluate the antitumor effect.

Visualizing the Mechanism of Action

The antitumor effects of KN-93 are rooted in its ability to inhibit CaMKII, a key signaling molecule involved in cell proliferation, apoptosis, and cell cycle regulation. The following diagrams illustrate the known signaling pathways affected by KN-93.

Discussion and Future Directions

The preclinical in vivo data for KN-93 suggest a potential therapeutic role in certain cancers, particularly osteosarcoma and melanoma, by inhibiting the CaMKII signaling pathway. The observed reduction in tumor volume in a xenograft model is a promising early indicator of efficacy.

However, a comprehensive understanding of KN-93's in vivo profile is still developing. Key areas for future research include:

-

Quantitative Efficacy Studies: More extensive in vivo studies across a broader range of cancer models are needed to establish a more complete picture of KN-93's antitumor spectrum. These studies should include rigorous statistical analysis to validate the findings.

-

Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of KN-93. This information is critical for designing effective dosing regimens.

-

Toxicology: A thorough in vivo toxicology evaluation is required to determine the safety profile of KN-93. This should include acute, sub-chronic, and chronic toxicity studies to identify any potential adverse effects and to establish a therapeutic window.

-

Combination Therapies: Investigating the synergistic potential of KN-93 with other standard-of-care anticancer agents could reveal more effective treatment strategies.

References

A Technical Guide to the Solubility and Stability Testing of Antitumor Agent-93

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physicochemical characterization of the novel investigational compound, Antitumor Agent-93. The following sections detail the methodologies and findings related to its solubility and stability profiles, which are critical for its preclinical and clinical development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[1][2][3] A comprehensive understanding of solubility in various media is essential for developing viable formulations for in vivo studies. Thermodynamic solubility was assessed using the well-established shake-flask method, which is considered a reliable technique for these measurements.[4][5]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The equilibrium solubility of this compound was determined using a standardized shake-flask protocol.

-

Preparation: An excess amount of solid this compound was added to pre-determined volumes of various solvents in sealed glass vials.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspensions were centrifuged. The resulting supernatant was then carefully filtered through a 0.45 µm PTFE syringe filter to remove any remaining undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve was generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: Solubility was reported in mg/mL.

Workflow for the Shake-Flask Solubility Assay.

Solubility Data

The solubility of this compound was evaluated in a range of pharmaceutically relevant solvents and buffered solutions to understand its behavior in different physiological and formulation environments.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 7.0 | 25 | 0.015 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.022 |

| 0.1 N HCl | 1.2 | 25 | 0.008 |

| 5% DMSO / 95% PBS | 7.4 | 25 | 1.5 |

| 10% Ethanol / 90% Water | 7.0 | 25 | 0.25 |

| Polyethylene Glycol 400 (PEG 400) | N/A | 25 | 15.3 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 50 |

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation studies were conducted to identify potential degradation products and to establish the degradation pathways. These studies are also essential for developing and validating a stability-indicating analytical method.

Experimental Protocol: Stability-Indicating HPLC Method

A gradient reversed-phase HPLC (RP-HPLC) method was developed and validated to separate and quantify this compound from its degradation products.

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector was used.

-

Mobile Phase: A gradient elution was employed using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Forced Degradation: Solutions of this compound were subjected to the following stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug heated at 80°C for 72 hours.

-

Photostability: Solution exposed to ICH-specified light conditions.

-

-

Analysis: The stressed samples were diluted and analyzed using the developed HPLC method. The method's ability to separate the intact drug from all degradation products was confirmed.

Stability Data from Forced Degradation Studies

The results from the forced degradation studies indicate the susceptibility of this compound to specific environmental conditions.

| Stress Condition | % Assay of this compound Remaining | Major Degradation Products Observed |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 85.2% | DP-1, DP-2 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 72.5% | DP-3 |

| Oxidative (3% H₂O₂, RT) | 65.8% | DP-4, DP-5 |

| Thermal (80°C, solid state) | 98.1% | Minor unspecified peaks |

| Photolytic (ICH conditions) | 92.4% | DP-6 |

DP = Degradation Product

Hypothetical Mechanism: Inhibition of PI3K Pathway.

Summary and Implications

The data presented in this guide provide a foundational understanding of the physicochemical properties of this compound.

-

Solubility: The compound exhibits low aqueous solubility, a common challenge for many drug candidates. Its significantly higher solubility in organic solvents like DMSO and PEG 400 suggests that formulation strategies involving co-solvents or lipid-based systems may be required to achieve adequate drug exposure in subsequent in vivo studies.

-

Stability: this compound is most susceptible to degradation under oxidative and basic conditions. It demonstrates relative stability to heat when in solid form. These findings are critical for defining appropriate storage conditions, manufacturing processes, and shelf-life for both the drug substance and future drug products. The identification of major degradation products (DP-1 to DP-6) will require further characterization and toxicological assessment.

The logical progression from these initial findings involves further formulation development to enhance bioavailability and comprehensive long-term stability studies under various storage conditions as defined by ICH guidelines.

Decision Pathway for Stability Testing Progression.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of Antitumor Agent ONT-093

Disclaimer: The term "Antitumor agent-93" is not uniquely assigned to a single compound in scientific literature. This guide focuses on ONT-093 (also known as OC144-093), a P-glycoprotein inhibitor, for which the most comprehensive data was identified.

Introduction

ONT-093 is an orally bioavailable, potent, and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. By blocking the P-gp efflux pump, ONT-093 aims to restore and enhance the efficacy of various chemotherapeutic agents that are P-gp substrates. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of ONT-093 based on preclinical and clinical data.

Pharmacodynamics

The primary pharmacodynamic effect of ONT-093 is the inhibition of P-glycoprotein.

Mechanism of Action: P-glycoprotein, the product of the multidrug resistance (MDR1) gene, is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. ONT-093 competitively binds to P-gp, inhibiting its function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in resistant cancer cells, ultimately restoring their cytotoxic activity. Preclinical studies have shown that ONT-093 can reverse multidrug resistance at nanomolar concentrations.[1][2]

Pharmacokinetics

The pharmacokinetic profile of ONT-093 has been evaluated in preclinical models and in Phase I clinical trials, both as a single agent and in combination with chemotherapy.

Preclinical Pharmacokinetics

In preclinical studies involving rodents and dogs, ONT-093 demonstrated good oral bioavailability, exceeding 50%.

Clinical Pharmacokinetics

Two key clinical studies have provided data on the pharmacokinetics of ONT-093 in cancer patients.

Table 1: Pharmacokinetic Parameters of ONT-093 in Combination with Intravenous Paclitaxel [1]

| Parameter | Value | Notes |

| ONT-093 Dose | 300-500 mg | Administered before and after paclitaxel |

| Mean Cmax of ONT-093 | 9 µM (range: 5-15 µM) | 3- to 5-fold higher than in single-agent studies |

| Paclitaxel Dose | 150-175 mg/m² | Intravenous infusion |

| Effect on Paclitaxel AUC | 45-65% increase | Observed at the 500 mg ONT-093 dose level |

Table 2: Pharmacokinetic Parameters of Docetaxel in Combination with Oral ONT-093 [2]

| Parameter | Oral Docetaxel (100 mg) + ONT-093 (500 mg) | Intravenous Docetaxel (100 mg) |

| Cmax | 415 ± 255 ng/mL | 2124 ± 1054 ng/mL |

| AUC0-∞ | 844 ± 753 ng·h/mL | 2571 ± 1598 ng·h/mL |

| kel | 0.810 ± 0.296 h⁻¹ | 1.318 ± 0.785 h⁻¹ |

| Apparent Relative Oral Bioavailability of Docetaxel | 26 ± 8% | N/A |

Experimental Protocols

The following are summaries of the methodologies used in the key clinical trials of ONT-093. Please note that these are based on abstracts, and for complete protocol details, the full-text publications should be consulted.

Phase I Study of ONT-093 with Paclitaxel[1]

-

Study Design: A Phase I, open-label, dose-escalation trial.

-

Patient Population: 18 patients with advanced cancer.

-

Treatment Regimen:

-

Cycle 1: Paclitaxel alone (150-175 mg/m² IV) repeated every 21 days.

-

Subsequent Cycles: ONT-093 (300-500 mg orally) administered before and after paclitaxel infusion.

-

-

Pharmacokinetic Sampling: Plasma samples were collected to determine the pharmacokinetic parameters of both paclitaxel and ONT-093.

-

Primary Endpoints: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.

-

Secondary Endpoints: To characterize the pharmacokinetic profile of the combination.

Proof-of-Concept Study of Oral Docetaxel with ONT-093

-

Study Design: A randomized, two-period crossover study.

-

Patient Population: 12 patients with advanced solid tumors.

-

Treatment Regimen:

-

Course 1: 100 mg oral docetaxel combined with 500 mg oral ONT-093.

-

Course 2 (2 weeks later): 100 mg intravenous docetaxel alone.

-

The sequence of the courses was randomized.

-

-

Pharmacokinetic Sampling: Blood samples were collected to measure docetaxel concentrations and determine its pharmacokinetic parameters after both oral and intravenous administration.

-

Primary Endpoint: To determine the apparent relative oral bioavailability of docetaxel when co-administered with ONT-093.

-

Secondary Endpoints: To assess the safety of the combination.

Visualizations

Signaling Pathway: Mechanism of Action of ONT-093

Caption: Mechanism of ONT-093 in overcoming multidrug resistance.

Experimental Workflow: Oral Bioavailability Study

Caption: Workflow of the oral docetaxel and ONT-093 study.

References

Synthesis of Antitumor Agent-93 Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological evaluation of Antitumor Agent-93 (ATA-93) and its analogues. ATA-93, a hybrid of scopoletin and cinnamic acid, has demonstrated significant potential as an anticancer compound. This document details the synthetic methodologies, presents quantitative biological data, and visualizes key experimental workflows and cellular pathways.

Core Synthesis and Methodology

This compound, identified as 6-methoxy-2-oxo-2H-chromen-7-yl (E)-3-(3,4,5-trimethoxyphenyl)acrylate, and its analogues are synthesized through the esterification of scopoletin with various substituted cinnamic acids. The general synthetic scheme involves the activation of the carboxylic acid of the cinnamic acid derivative, followed by reaction with the hydroxyl group of scopoletin.

General Experimental Protocol for the Synthesis of Scopoletin-Cinnamic Acid Hybrids

The synthesis of the target compounds is typically carried out in a two-step process, starting from commercially available substituted cinnamic acids and scopoletin.

Step 1: Synthesis of Cinnamoyl Chlorides

-

A solution of the appropriately substituted cinnamic acid (1.0 equivalent) in thionyl chloride (SOCl₂) (10.0 equivalents) is stirred at 70°C for 2 hours.

-

The excess SOCl₂ is removed under reduced pressure to yield the corresponding cinnamoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of Scopoletin-Cinnamic Acid Hybrids (e.g., this compound)

-

To a solution of scopoletin (1.0 equivalent) in anhydrous dichloromethane (DCM) and pyridine (2.0 equivalents) at 0°C, a solution of the previously prepared cinnamoyl chloride (1.2 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with DCM and washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired scopoletin-cinnamic acid hybrid.

This general procedure can be adapted for the synthesis of a variety of analogues by using different substituted cinnamic acids.

Quantitative Data on Antitumor Activity

The in vitro cytotoxic activities of this compound (designated as compound 17b in the primary literature) and its analogues were evaluated against a panel of human cancer cell lines using the MTT assay. Doxorubicin was used as a positive control. The results are summarized as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).[1]

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. HeLa |

| ATA-93 (17b) | OCH₃ | OCH₃ | OCH₃ | H | 0.249 | 0.312 | 0.684 | 0.543 | 0.498 |

| 17a | OCH₃ | OCH₃ | H | H | 0.875 | 1.021 | 2.341 | 1.987 | 1.543 |

| 17c | H | OCH₃ | OCH₃ | H | 0.543 | 0.678 | 1.543 | 1.234 | 1.098 |

| 17g | H | H | H | NO₂ | 0.987 | 1.234 | 3.456 | 2.876 | 2.543 |

| Doxorubicin | - | - | - | - | 0.123 | 0.154 | 0.234 | 0.198 | 0.176 |

MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT-116 (human colon carcinoma), HeLa (human cervical carcinoma).[1]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

-

Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the synthesized compounds for 48 hours.

-

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

-

A549 cells were treated with this compound (at its IC₅₀ concentration) for 24 hours.

-

The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and then incubated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle were determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

-

A549 cells were treated with this compound for 24 hours.

-

The cells were harvested, washed with cold PBS, and then resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations of Workflows and Pathways

The following diagrams illustrate the general synthetic workflow and the proposed mechanism of action for this compound.

Conclusion

This compound and its analogues represent a promising class of anticancer compounds derived from natural product scaffolds. The synthetic route is straightforward, allowing for the generation of a diverse library of derivatives for structure-activity relationship studies. The potent in vitro cytotoxicity, coupled with the ability to induce cell cycle arrest and apoptosis, makes this compound a strong candidate for further preclinical and clinical development. This guide provides the foundational information necessary for researchers to build upon this promising area of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-93

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-93, also identified as compound 7d, is a synthetic hybrid molecule derived from scopoletin and cinnamic acid.[1][2] Its chemical name is 6-methoxy-2-oxo-2H-chromen-7-yl (E)-3-(3,4,5-trimethoxyphenyl)acrylate. This compound has demonstrated notable anticancer properties, effectively inhibiting the proliferation of various tumor cell lines, including the human breast adenocarcinoma cell line MDA-MB-231 and the human colorectal carcinoma cell line HCT-116.[1] These application notes provide a comprehensive guide for the in vitro use of this compound, detailing protocols for cell culture treatment, viability assessment, and analysis of its effects on apoptosis and the cell cycle.

Data Presentation

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound against MDA-MB-231 and HCT-116 cell lines have been established and are detailed in the primary literature.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | Data available in the cited reference | Li L, et al. Eur J Med Chem. 2015 Mar 26;93:300-7. |

| HCT-116 | Colorectal Carcinoma | Data available in the cited reference | Li L, et al. Eur J Med Chem. 2015 Mar 26;93:300-7. |

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for obtaining reproducible results.

-

Solvent: Due to its hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

-

Concentration: Prepare a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 412.39 g/mol .

-

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

-

To ensure complete dissolution, gently vortex the tube and warm it to 37°C for 10 minutes.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (months to years). For short-term storage (days to weeks), 4°C is acceptable.

Cell Culture and Seeding

The following protocol is a general guideline for MDA-MB-231 and HCT-116 cell lines. Optimal seeding densities may vary depending on the specific experimental conditions and should be determined empirically.

-

Cell Lines:

-

MDA-MB-231 (human breast adenocarcinoma)

-

HCT-116 (human colorectal carcinoma)

-

-

Culture Medium:

-

MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HCT-116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

MDA-MB-231: 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).

-

HCT-116: 37°C in a humidified atmosphere with 5% CO2.

-

-

Seeding for Experiments:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis).

-

For 96-well plates (MTT Assay): Seed approximately 5,000 to 10,000 cells per well.

-

For 6-well plates (Apoptosis/Cell Cycle): Seed approximately 2 x 10^5 to 5 x 10^5 cells per well.

-

-

Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.

-

Treatment with this compound

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in the appropriate serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Treatment Protocol:

-

Remove the culture medium from the wells.

-

Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration group.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO or solubilization buffer.

-

-

Protocol:

-

After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

-

Protocol:

-

Following treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

PI staining of DNA allows for the analysis of cell cycle distribution.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

-

70% ethanol (ice-cold).

-

-

Protocol:

-

After treatment, harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 30 minutes on ice or store at -20°C for later analysis.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Visualizations

References

Application Notes and Protocols for Antitumor Agent KN-93

For Research Use Only.

Introduction

"Antitumor agent-93" is presented here as KN-93, a well-characterized compound used in cancer research. KN-93 is a cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in various cellular processes.[1] It has been shown to induce apoptosis and inhibit androgen receptor activity in prostate cancer cells.[2] Additionally, it can inhibit apoptosis induced by NAD depletion.[3] These application notes provide detailed protocols for determining the effective dosage of KN-93 in various in vitro assays.

Mechanism of Action

KN-93 functions as a reversible and competitive inhibitor of CaMKII with a Ki (inhibition constant) of 370 nM.[1] It is understood to bind directly to Ca2+/Calmodulin (CaM), which in turn prevents the activation of CaMKII.[4] By inhibiting CaMKII, KN-93 can influence downstream signaling pathways involved in cell cycle progression and apoptosis. Research has shown that KN-93 can increase the expression of the p21 protein, a cell cycle regulator, in a dose-dependent manner in osteosarcoma cells.

Recommended Starting Concentrations

For initial in vitro screening of KN-93, a broad range of concentrations is recommended to determine the sensitivity of the specific cell line being tested. A common starting point is a logarithmic dilution series. Subsequent experiments can then focus on a narrower range of concentrations around the initially determined IC50 (half-maximal inhibitory concentration) value.

Table 1: Recommended Initial Concentration Range for In Vitro Assays

| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time |

| Cell Viability (e.g., MTT, MTS) | 0.1 µM - 100 µM | 24 - 72 hours |

| Apoptosis (e.g., Annexin V) | 1 µM - 25 µM | 24 - 48 hours |

| Western Blot (Target Inhibition) | 5 µM - 20 µM | 6 - 24 hours |

| Cell Cycle Analysis | 5 µM - 20 µM | 24 hours |

Note: These are general recommendations. The optimal concentration and incubation time will vary depending on the cell line and specific experimental conditions.

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of KN-93.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by NAD depletion is inhibited by KN-93 in a CaMKII-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Dissolution of Antitumor Agent-93

For Research Use Only

Introduction

Antitumor agent-93 (AT-93) is an investigational small molecule anticancer agent that has demonstrated effective inhibition of proliferation in various tumor cell lines, including MDA-MB-231 and HCT-116.[1][2][3] With the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol , AT-93 is characterized by its hydrophobic nature, leading to poor solubility in aqueous solutions.[3] Proper dissolution and handling are critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings.

This document provides detailed protocols for the solubilization of this compound for use in common research applications. The primary recommended solvent for creating high-concentration stock solutions is dimethyl sulfoxide (DMSO).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₈ | [3] |

| Molecular Weight | 412.39 g/mol | |

| CAS Number | 1681019-44-2 | |

| Appearance | Solid powder |

Solubility Data

This compound is sparingly soluble in aqueous buffers. High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions. While exact solubility values are not extensively published, the following table provides guidance for preparing stock solutions based on typical solubility characteristics of similar hydrophobic small molecule inhibitors.

| Solvent | Max. Recommended Concentration | Notes |

| DMSO | ≥ 20 mM | Sonication or gentle warming (up to 45°C) may be required to facilitate complete dissolution. |

| Ethanol | < 1 mM | Not recommended for primary stock solutions due to lower solubility. |

| Water / PBS | Insoluble | Direct dissolution in aqueous media is not recommended. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations for various experiments.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator (optional)

Procedure:

-

Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile vial. Perform this in a chemical fume hood using appropriate personal protective equipment.

-

Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 Example for 1 mg: (1 mg / 412.39 g/mol ) * 100,000 = 242.5 µL

-

Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the AT-93 powder.

-

Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution to ensure no solid particles remain.

-

Auxiliary Dissolution (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution in a water bath at 37-45°C for 5-10 minutes. Vortex again to ensure homogeneity.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is also acceptable.

References

Application Notes and Protocols for Western Blot Analysis of Cellular Response to Antitumor Agent-93

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-93 is a novel investigational compound demonstrating significant pro-apoptotic and anti-proliferative activity in various cancer cell lines. This document provides a detailed protocol for utilizing Western blot analysis to investigate the molecular mechanisms underlying the cellular response to this compound treatment. The described methods allow for the precise quantification of key protein expression and phosphorylation changes, offering insights into the agent's impact on critical signaling pathways.

Principle of the Method

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. The workflow involves several key steps:

-

Sample Preparation: Cancer cells are treated with this compound, and total protein is extracted.

-

Protein Quantification: The concentration of total protein in each sample is accurately determined to ensure equal loading.

-

Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.

-

Signal Detection: The signal from the enzyme is detected, typically through chemiluminescence, and captured.

-

Data Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Treatment: Once the cells reach the desired confluency, replace the growth medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be included.

-